Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is an organic compound with a complex structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate typically involves the reaction of 4-hydroxyoxane with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyoxane attacks the carbon atom bonded to the bromine in methyl 2-bromo-2-methylpropanoate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-N,2-dimethylpropanamide
- Methyl N-(2-{(4-hydroxyoxan-4-yl)methylamino}acetyl)carbamate
Uniqueness
Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-9(2,8(11)13-3)10(12)4-6-14-7-5-10/h12H,4-7H2,1-3H3 |
InChI Key |
CGIXWZJKIDHXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)C1(CCOCC1)O |
Origin of Product |
United States |
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